Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Description
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a piperazine ring bearing a 2-fluorophenyl group and at the 3-position with a methyl carboxylate ester. The piperazine moiety enhances conformational flexibility, while the fluorine substituent and carboxylate group influence electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-23-17(22)13-5-4-8-19-16(13)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTJDPMMPHYDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluoroaniline, piperazine, and methyl nicotinate.
Step-by-Step Synthesis:
Reaction Conditions: Typical conditions involve the use of solvents like ethanol or methanol, with reactions carried out at elevated temperatures (e.g., 80-100°C) and under inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a ligand for various receptors in the central nervous system. It has shown promise in binding to serotonin and dopamine receptors, making it a candidate for the development of new psychotropic drugs.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects in treating neurological disorders such as depression, anxiety, and schizophrenia. Its ability to modulate neurotransmitter activity is of particular interest.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate involves its interaction with neurotransmitter receptors in the brain. It acts as an agonist or antagonist at serotonin and dopamine receptors, modulating the release and uptake of these neurotransmitters. This modulation can lead to changes in mood, perception, and behavior, which are beneficial in treating psychiatric disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared with seven analogs (C1–C7) synthesized and characterized in . These analogs share a piperazine-carboxylate scaffold but differ in core heterocycles, substituent positions, and functional groups. Key structural and synthetic distinctions are outlined below.
Core Heterocycle and Linkage
- Target Compound : Pyridine ring at the core, directly linked to the piperazine via the 2-position.
- Analogs (C1–C7): Quinoline ring substituted at the 4-position with a carbonyl-linked piperazine group.
Substituent Variations
Table 1: Substituent Comparison
| Compound | Core Heterocycle | Piperazine Substituent | Carboxylate Position |
|---|---|---|---|
| Target | Pyridine | 2-Fluorophenyl at piperazine | Pyridine-3 |
| C1 | Quinoline | Phenyl at quinoline-2 | Benzoate-4 |
| C4 | Quinoline | 4-Fluorophenyl at quinoline-2 | Benzoate-4 |
| Others (C2–C3, C5–C7) | Quinoline | Halogens (Br, Cl), methylthio, methoxy, trifluoromethyl at quinoline-2 | Benzoate-4 |
- Carboxylate Group : The target’s methyl carboxylate is directly attached to pyridine, while C1–C7 feature a benzoate ester at the 4-position. This difference could influence solubility and metabolic stability.
Structural Implications for Physicochemical Properties
Electronic Effects
- The quinoline core in C1–C7 introduces a larger conjugated system, likely increasing lipophilicity compared to the pyridine-based target.
Steric and Conformational Factors
- In contrast, para-substituted analogs (e.g., C4) allow greater conformational freedom, as described in ring-puckering analyses (see for methodological context) .
- The carbonyl linkage in C1–C7 introduces rigidity between quinoline and piperazine, whereas the target’s direct linkage may permit greater rotational flexibility.
Biological Activity
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate is a piperazine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a piperazine ring, a pyridine moiety, and a fluorinated phenyl substituent. The molecular formula is with a molecular weight of 293.32 g/mol. The presence of the fluorine atom significantly influences its pharmacokinetic properties, potentially enhancing lipophilicity and receptor selectivity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS). Piperazine derivatives are known to engage with serotonin (5-HT) receptors, dopamine receptors, and other neuroreceptors, which may contribute to their effects on mood regulation and anxiety relief.
Biological Activity Overview
1. Antidepressant Activity
Research indicates that piperazine derivatives can exhibit antidepressant-like effects by modulating serotonin levels. Compounds similar to this compound have been investigated for their ability to inhibit the reuptake of serotonin and norepinephrine.
2. Anxiolytic Effects
Studies have shown that this compound may possess anxiolytic properties through its action on the GABAergic system and serotonin receptors, providing a potential therapeutic avenue for anxiety disorders.
3. Anticancer Potential
Emerging evidence suggests that derivatives of this compound may exhibit anti-proliferative properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation.
Data Table: Biological Activities of Related Compounds
Case Studies
Case Study 1: Antidepressant Activity Assessment
In a study evaluating the antidepressant effects of piperazine derivatives, this compound was administered in animal models exhibiting depressive-like behavior. Results indicated significant reductions in immobility time during forced swim tests, suggesting an antidepressant-like effect.
Case Study 2: Anxiolytic Properties
A separate investigation focused on the anxiolytic potential of this compound using elevated plus maze tests in rodents. The results demonstrated increased time spent in open arms, indicating reduced anxiety levels compared to control groups.
Case Study 3: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound against human cancer cell lines such as HeLa and MCF7. The compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting significant antiproliferative activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
